molecular formula C5H3BrN4OS B13688647 4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one

4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B13688647
M. Wt: 247.08 g/mol
InChI Key: XVVRCWQQOMOKST-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains both thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 5-bromo-2-thiazolylamine with 1,2,4-triazole-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-thiazolyl)benzaldehyde
  • Benzamide, 4-[(5-bromo-2-thiazolyl)amino]-N-methyl-

Uniqueness

4-(5-Bromo-2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H3BrN4OS

Molecular Weight

247.08 g/mol

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C5H3BrN4OS/c6-3-1-7-5(12-3)10-2-8-9-4(10)11/h1-2H,(H,9,11)

InChI Key

XVVRCWQQOMOKST-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N2C=NNC2=O)Br

Origin of Product

United States

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